2-[3-[(4-fluorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetonitrile
Description
The compound 2-[3-[(4-fluorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetonitrile (synonyms: ((1-(p-Fluorobenzyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile, AC1L1FS0) is a nitroimidazole derivative characterized by a 4-fluorobenzyl group at position 3, a methyl group at position 2, a nitro group at position 5, and a sulfanylacetonitrile substituent at position 4 of the imidazole ring .
Properties
CAS No. |
77952-80-8 |
|---|---|
Molecular Formula |
C13H11FN4O2S |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C13H11FN4O2S/c1-9-16-12(18(19)20)13(21-7-6-15)17(9)8-10-2-4-11(14)5-3-10/h2-5H,7-8H2,1H3 |
InChI Key |
DGXCSLWXSPNDIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1CC2=CC=C(C=C2)F)SCC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(4-fluorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Nitroimidazole Core: The nitroimidazole core can be synthesized by nitration of an imidazole derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride and an appropriate catalyst.
Attachment of the Sulfanylacetonitrile Group: The final step involves the nucleophilic substitution reaction where the sulfanylacetonitrile group is attached to the imidazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[3-[(4-fluorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The sulfanyl group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of new compounds with different functional groups.
Scientific Research Applications
2-[3-[(4-fluorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-[(4-fluorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetonitrile involves its interaction with specific molecular targets. The nitroimidazole moiety is known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes it effective against certain bacteria and fungi.
Comparison with Similar Compounds
Structural Analog: N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate
Core Structure : Imidazole with 4-fluorophenyl and methyl groups.
Key Differences :
- Substituents : Contains a methylsulfinyl group (position 2) and a pyridyl-acetamide moiety (position 5) instead of nitro and sulfanylacetonitrile groups.
- Bioactivity Inference : Methylsulfinyl and pyridyl groups may enhance solubility or receptor binding compared to the nitro group in the target compound. Such modifications are often leveraged in drug design to improve pharmacokinetics .
Heterocyclic Variant: Epoxiconazole (1-((3-(2-Chlorophenyl)-2-(4-Fluorophenyl)oxiranyl)methyl)-1H-1,2,4-triazole)
Core Structure : Triazole with 4-fluorophenyl and 2-chlorophenyl groups.
Key Differences :
- Heterocycle : Triazole (1,2,4-triazole) vs. nitroimidazole. Triazoles are widely used as antifungals (e.g., fluconazole), whereas nitroimidazoles target anaerobic pathogens.
- Substituents : Epoxiconazole features an epoxide group and chlorophenyl moiety, which contribute to its antifungal activity by inhibiting ergosterol synthesis. The absence of a nitro group in Epoxiconazole highlights divergent mechanisms of action .
Indazole Derivative: Ethyl 2-[[1-[(4-Fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methyl-butanoate
Core Structure : Indazole with 4-fluorobenzyl and ester groups.
Key Differences :
- Heterocycle : Indazole (benzopyrazole) vs. imidazole. Indazoles are less common in antimicrobials but are explored in kinase inhibitors.
Comparative Analysis Table
Key Findings and Implications
Heterocycle Influence : The nitroimidazole core in the target compound distinguishes it from triazole (Epoxiconazole) and indazole derivatives, suggesting divergent biological targets. Nitroimidazoles are typically associated with redox-activated cytotoxicity, while triazoles inhibit cytochrome P450 enzymes .
In contrast, Epoxiconazole’s epoxide group enables irreversible binding to fungal enzymes .
Fluorophenyl Role : The 4-fluorophenyl group is a common pharmacophore in antimicrobials and antifungals, improving lipid solubility and target affinity across all compared compounds .
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